REACTION_CXSMILES
|
[Se](=O)=O.[OH:4][CH2:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][N:13]=1)[C:9]#[N:10].ClCCl>O1CCOCC1>[CH:5]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][N:13]=1)[C:9]#[N:10])=[O:4]
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
5.86 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C#N)C=CN1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
reaction to 80° C
|
Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filter through a plug of silica eluting with dichloromethane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C#N)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |